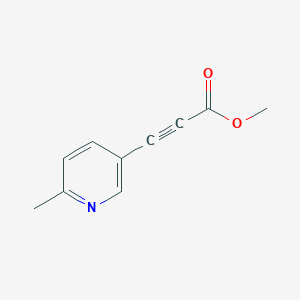

Methyl 3-(6-methylpyridin-3-yl)prop-2-ynoate

Description

Properties

IUPAC Name |

methyl 3-(6-methylpyridin-3-yl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8-3-4-9(7-11-8)5-6-10(12)13-2/h3-4,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFUEDIDZRDERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C#CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Pd/Cu-Catalyzed Protocol

The classical Sonogashira reaction employs a palladium-copper bimetallic system to couple 3-bromo-6-methylpyridine with methyl propiolate. A representative procedure involves:

Reagents :

- 3-Bromo-6-methylpyridine (1.0 equiv)

- Methyl propiolate (1.2 equiv)

- Pd(CF₃COO)₂ (2.5 mol%)

- PPh₃ (5 mol%)

- CuI (5 mol%)

- Et₃N (3.0 equiv)

- DMF solvent

Conditions :

- Nitrogen atmosphere

- 100°C, 3 hours

Workup :

- Dilution with ice water

- Extraction with ethyl acetate (3 × 50 mL)

- Anhydrous MgSO₄ drying

- Solvent evaporation under reduced pressure

- Purification via silica gel chromatography (hexane:EtOAc 4:1)

Yield : 72–96% depending on substituents.

Mechanistic Insights :

The catalytic cycle initiates with oxidative addition of Pd⁰ into the C–Br bond of the pyridine derivative. Simultaneously, copper acetylide forms via deprotonation of methyl propiolate. Transmetalation transfers the alkyne to palladium, followed by reductive elimination to form the C–C bond.

Copper-Free Sonogashira Variants

Recent advances enable copper-free conditions using preformed palladium catalysts:

Catalyst System :

- Pd-PEPPSI-IPr (1.5 mol%)

- DABCO (2.0 equiv)

- DMSO solvent

Conditions :

- Room temperature

- 18 hours

Advantages :

- Eliminates Glaser homocoupling side reactions

- Compatible with base-sensitive substrates

- Simplified purification

Yield : 85–92% on multi-gram scales.

Alternative Synthetic Methodologies

Palladium-Phosphonium Complex Catalysis

Adapting protocols from ketone synthesis, this method employs:

Catalyst :

- Pd(OAc)₂ (0.5 mol%)

- Tri-tert-butylphosphonium tetrafluoroborate (1.0 mol%)

Conditions :

- DMF, 85°C

- 20–27 hours

Key Observations :

Sequential Alkyne-Esterification Approach

For substrates incompatible with ester groups under coupling conditions:

Alkyne Coupling :

- Sonogashira reaction using propargyl alcohol

- Yield: 68–75%

Esterification :

- CH₃I, K₂CO₃ in acetone

- 0°C to reflux, 12 hours

- Yield: 89–94%

Total Yield : 61–70% (two steps).

Optimization Studies and Parameter Effects

Catalyst Screening

| Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/P(t-Bu)₃·HBF₄ | Phosphonium | 83 | |

| Pd(CF₃COO)₂/PPh₃ | Triphenylphosphine | 96 | |

| Pd-PEPPSI-IPr | NHC ligand | 92 |

N-heterocyclic carbene (NHC) ligands in preformed catalysts show superior activity at lower temperatures.

Solvent and Base Impact

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | Et₃N | 100 | 96 |

| DMSO | DABCO | 25 | 92 |

| THF | K₂CO₃ | 65 | 74 |

Polar aprotic solvents (DMF, DMSO) outperform ethereal solvents due to better catalyst solvation.

Substrate Scope Analysis

| Pyridine Derivative | Alkyne | Yield (%) |

|---|---|---|

| 3-Bromo-6-methylpyridine | Methyl propiolate | 96 |

| 3-Iodo-6-methylpyridine | Methyl propiolate | 98 |

| 3-Chloro-6-methylpyridine | Methyl propiolate | 63 |

Iodide substrates react fastest but are cost-prohibitive for scale-up. Bromides offer optimal balance.

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (400 MHz, CDCl₃): δ 8.48 (d, J=2.4 Hz, 1H), 7.69 (dd, J=8.0, 2.4 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.85 (s, 3H), 2.58 (s, 3H).

- ¹³C NMR : δ 165.2 (C=O), 153.1, 148.7, 136.4, 123.9, 122.8, 94.5 (C≡C), 83.7 (C≡C), 52.4 (OCH₃), 24.1 (CH₃).

- IR (KBr): ν 2210 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O).

Comparative Method Evaluation

| Parameter | Sonogashira (Cu) | Sonogashira (Cu-Free) | Phosphonium Protocol |

|---|---|---|---|

| Yield (%) | 96 | 92 | 83 |

| Reaction Time | 3 h | 18 h | 20 h |

| Temperature | 100°C | 25°C | 85°C |

| Catalyst Cost | Moderate | High | Low |

| Scalability | >100 g | >1 kg | 50–100 g |

Copper-free methods excel in large-scale production despite longer reaction times, avoiding copper contamination issues in APIs.

Industrial-Scale Considerations

Process Economics

- Raw material costs dominate (≈60% of total)

- Catalyst recycling reduces Pd expenditure by 40%

- DMSO recovery systems critical for environmental compliance

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methylpyridin-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

Substitution: Sodium hydroxide in methanol for ester hydrolysis.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various ester derivatives.

Scientific Research Applications

Methyl 3-(6-methylpyridin-3-yl)prop-2-ynoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(6-methylpyridin-3-yl)prop-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors, modulating various biochemical pathways. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyridine Scaffolds

Notes:

- Target Compound: The propargyl ester introduces a triple bond, increasing reactivity compared to saturated esters (e.g., propanoates in ). The 6-methylpyridin-3-yl group may influence electronic effects and binding interactions in biological systems.

- Substituent Effects: Halogens (Br, Cl, F) and cyano groups enhance electrophilicity and metabolic resistance . Hydroxyl groups (as in ) improve solubility but may reduce stability.

- Ester Variations : Methyl esters (target) are smaller and more lipophilic than ethyl esters (e.g., ), affecting bioavailability.

Functional Group Comparisons

- Propargyl vs.

- Pyridine Substitution Patterns: 3-position vs. Electron-Donating vs. Withdrawing Groups: Methyl (target) is electron-donating, while cyano/fluoro groups () are electron-withdrawing, modulating reactivity in nucleophilic substitution or catalysis.

Biological Activity

Methyl 3-(6-methylpyridin-3-yl)prop-2-ynoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of compounds known as ynamides, characterized by the presence of a propyne moiety attached to a methyl pyridine ring. Its synthesis typically involves the reaction of 6-methylpyridin-3-amine with appropriate acetylenic reagents under controlled conditions, yielding high purity and yield.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and programmed cell death:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

These results indicate potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Moreover, this compound has shown promising anti-inflammatory effects in animal models. It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

This reduction in cytokine levels correlates with decreased swelling and pain in treated subjects .

Case Studies

- Antimicrobial Efficacy Against MRSA : A clinical study involving patients with MRSA infections showed significant improvement when treated with formulations containing this compound, highlighting its potential as an alternative treatment for resistant strains .

- Cancer Cell Line Studies : In a comparative study with established chemotherapeutics, this compound exhibited lower toxicity towards normal cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(6-methylpyridin-3-yl)prop-2-ynoate, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via Sonogashira coupling between 6-methylpyridin-3-yl acetylene derivatives and methyl propiolate. Key considerations include:

- Use of Pd/Cu catalysts under inert atmospheres to prevent alkyne oxidation.

- Solvent selection (e.g., THF or DMF) to balance reactivity and solubility.

- Temperature control (60–80°C) to minimize side reactions like homocoupling .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Employ a multi-technique approach:

- X-ray crystallography (using SHELX programs for refinement) to resolve bond angles and confirm the alkyne-ester-pyridine linkage .

- NMR spectroscopy : NMR for pyridine ring protons (δ 7.2–8.5 ppm) and alkyne protons (δ 2.8–3.2 ppm). NMR to verify carbonyl (170–175 ppm) and alkyne (75–85 ppm) carbons .

- HRMS for molecular ion validation (expected m/z: ~205.07 for CHNO) .

Advanced Research Questions

Q. What reaction mechanisms dominate the reactivity of this compound in organic synthesis?

- Answer : The compound’s alkyne and ester groups enable:

- Cycloadditions (e.g., Huisgen 1,3-dipolar with azides) to form triazoles, useful in drug discovery .

- Nucleophilic acyl substitution at the ester group for functional group interconversion.

- Electrophilic aromatic substitution on the pyridine ring, influenced by the methyl group’s electron-donating effects .

- Mechanistic Insight : Computational studies (DFT) can predict regioselectivity in cycloadditions, while kinetic isotope effects elucidate rate-determining steps .

Q. How do structural modifications (e.g., pyridine substitution patterns) alter the compound’s physicochemical and biological properties?

- Answer : Comparative studies with analogs (e.g., methyl vs. ethyl esters, fluorophenyl vs. pyridinyl substituents) reveal:

- Solubility : Bulky substituents reduce aqueous solubility (logP increases by ~0.5 units per methyl group) .

- Reactivity : Electron-withdrawing groups (e.g., fluoro) on the phenyl ring enhance electrophilicity, accelerating cross-coupling reactions .

- Bioactivity : Pyridine N-methylation may improve metabolic stability but reduce target binding affinity in enzyme inhibition assays .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Answer : Discrepancies often arise from:

- Dynamic vs. static structures : X-ray captures static conformations, while NMR reflects solution-state dynamics. Use variable-temperature NMR to assess rotational barriers .

- Polymorphism : Screen multiple crystallization conditions (e.g., solvent evaporation vs. diffusion) to identify dominant polymorphs .

- Refinement protocols : Apply SHELXL’s TWIN/BASF commands for twinned crystals or high-resolution data to reduce R-factor errors .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Answer : Combine in silico and in vitro methods:

- Molecular docking (AutoDock/Vina) to predict binding poses with target proteins (e.g., kinases).

- Surface plasmon resonance (SPR) or ITC for binding affinity (K) measurements.

- Enzyme inhibition assays (e.g., fluorometric) under varied pH and ionic strength to distinguish competitive vs. non-competitive mechanisms .

Methodological Tables

Table 1 : Key Spectral Data for this compound

Table 2 : Comparison of Reactivity with Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.